molecular formula C15H34N2O B14512893 1-[(3-Aminopropyl)amino]dodecan-2-OL CAS No. 62745-89-5

1-[(3-Aminopropyl)amino]dodecan-2-OL

Cat. No.: B14512893
CAS No.: 62745-89-5
M. Wt: 258.44 g/mol
InChI Key: UAHMFBHMXKMLMO-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)amino]dodecan-2-OL is a secondary alcohol with a 12-carbon alkyl chain (dodecan-2-ol) and a 3-aminopropylamino substituent.

Properties

CAS No.

62745-89-5

Molecular Formula

C15H34N2O

Molecular Weight

258.44 g/mol

IUPAC Name

1-(3-aminopropylamino)dodecan-2-ol

InChI

InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3

InChI Key

UAHMFBHMXKMLMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CNCCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Dodecan-2-ol+3-AminopropylamineThis compound\text{Dodecan-2-ol} + \text{3-Aminopropylamine} \rightarrow \text{this compound} Dodecan-2-ol+3-Aminopropylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecan-2-one or dodecan-2-al.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of dodecan-2-yl halides or esters.

Scientific Research Applications

1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling and interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(3-Aminopropyl)amino]dodecan-2-OL with structurally or functionally analogous compounds, emphasizing key structural differences, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Findings
This compound (Target) C₁₅H₃₄N₂O ~270.45 g/mol* 12-carbon chain, secondary alcohol, 3-aminopropylamino group Potential amphiphile for drug delivery; no direct application data in evidence.
1-((3-((3-Aminopropyl)(methyl)amino)propyl)amino)decan-2-ol C₁₆H₃₆N₄O ~300.49 g/mol 10-carbon chain, tertiary amine (methyl group), additional propylamino spacer Used in mRNA-based RSV vaccine formulations; enhances lipid nanoparticle stability .
1-((3-Aminophenyl)amino)-3-phenoxypropan-2-ol C₁₅H₁₇N₂O₂ 269.31 g/mol Aromatic phenyl and phenoxy groups, shorter 3-carbon chain Likely bioactive (e.g., antimicrobial or dye intermediate); no specific data provided.
1-(2-Adamantan-1-yl-ethoxy)-3-diethylamino-propan-2-ol C₂₀H₃₅NO₂ 345.50 g/mol Bulky adamantane group, diethylamino substituent, ether linkage Potential antiviral or CNS-targeting agent due to adamantane’s lipophilic nature .
1-[3-Aminopropyl(2-hydroxypropyl)amino]propan-2-ol C₉H₂₁N₃O₂ 203.28 g/mol Short 3-carbon chain, branched hydroxypropyl group, tertiary amine Safety data available (GHS-compliant handling); industrial or lab reagent .
1-(3-Methylphenyl)dodecan-2-ol C₁₉H₃₂O 288.46 g/mol 12-carbon chain, methylphenyl substituent (no amine groups) Hydrophobic; possible surfactant or cosmetic ingredient; no bioactivity reported .

*Molecular weight estimated based on similar structures.

Key Structural and Functional Insights:

Chain Length and Hydrophobicity :

  • The target compound’s 12-carbon chain enhances lipid solubility compared to shorter analogs (e.g., ’s 10-carbon chain or ’s 3-carbon chain). This property may improve membrane permeability in drug delivery systems.
  • The methylphenyl-substituted dodecan-2-ol () lacks polar amines, rendering it more hydrophobic and less suited for aqueous formulations .

Aromatic amines () introduce π-π stacking capabilities, which could enhance binding to biomolecules or surfaces .

Functional Group Impact: Adamantane derivatives () exhibit rigidity and high lipid solubility, often exploited in antiviral drugs (e.g., rimantadine) or CNS-targeting agents . Ether linkages () and phenoxy groups () alter electronic properties, influencing solubility and degradation rates.

Safety and Handling :

  • Shorter-chain analogs () have documented safety protocols, suggesting the target compound may require similar precautions due to amine reactivity .

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